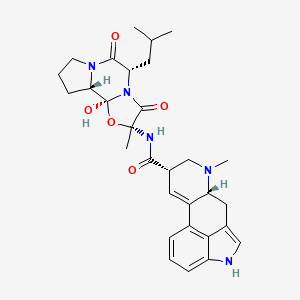
Ergosinine
描述
Ergosinine is an ergot alkaloid, a class of compounds produced by fungi of the Claviceps genus. These alkaloids are known for their significant pharmacological effects, particularly on the central nervous system, due to their structural similarity to neurotransmitters. This compound, like other ergot alkaloids, is a secondary metabolite and is considered medically important because of its bioactivity and potential therapeutic applications .
作用机制
Target of Action
Ergosinine, also known as Ergoclavinine, is a type of ergot alkaloid, which are indole derivatives produced by a wide range of fungi . Ergot alkaloids are known to have a significant effect on the central nervous system of mammals due to their structural similarity to neurotransmitters . They primarily target tryptaminergic, dopaminergic, and alpha adrenergic receptors . The specific activity of this compound against these receptors can vary, acting as either an agonist or antagonist depending on the site .
Mode of Action
This compound interacts with its targets in a complex manner. It exhibits partial agonist and/or antagonist activity against tryptaminergic, dopaminergic, and alpha adrenergic receptors depending on their site . This interaction leads to various physiological changes, including constriction of peripheral and cranial blood vessels and depression of central vasomotor centers .
Biochemical Pathways
It is known that ergot alkaloids like this compound can affect the nervous system and act as vasoconstrictors . They are also known to interact with neurotransmitter receptors on cells
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound are primarily related to its vasoconstrictive properties and its impact on the central nervous system . It is also known to be a highly active uterine stimulant . These effects are likely due to its interaction with various receptors, leading to changes in cellular function and physiology .
Action Environment
Environmental conditions can influence the action, efficacy, and stability of this compound. For instance, storage temperature and time can affect the concentration of ergot alkaloids . Additionally, low temperatures and humid weather before and during flowering can influence the contamination of agricultural products by ergot alkaloids . Therefore, the environment plays a crucial role in the action and effectiveness of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ergosinine typically involves the use of advanced organic synthesis techniques. One common method includes the use of high-performance liquid chromatography coupled with mass spectrometry for the determination and isolation of this compound from other ergot alkaloids . The synthetic route often involves the use of specific reagents and catalysts to facilitate the formation of the this compound structure.
Industrial Production Methods
Industrial production of this compound involves the cultivation of Claviceps fungi under controlled conditions to maximize the yield of ergot alkaloids. The sclerotia, which are the alkaloid-containing bodies of the fungus, are harvested and processed to extract this compound. Techniques such as liquid chromatography and mass spectrometry are employed to purify and quantify the compound .
化学反应分析
Types of Reactions
Ergosinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Ergosinine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of ergot alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Explored for its therapeutic potential in treating conditions related to the central nervous system, such as migraines and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
相似化合物的比较
Similar Compounds
- Ergometrine
- Ergotamine
- Ergosine
- Ergocristine
- Ergocornine
- Ergokryptine
Uniqueness
Ergosinine is unique among ergot alkaloids due to its specific structural features and bioactivity profile. While it shares some pharmacological properties with other ergot alkaloids, its specific interactions with neurotransmitter receptors and its distinct synthetic pathways make it a compound of particular interest in scientific research .
属性
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)/t18-,22+,23-,24-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESVMZOPWPCFAU-YTVPIDCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276363 | |
| Record name | Ergosinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-88-3 | |
| Record name | Ergosinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergosinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(2-methylpropyl)-,(5'alpha,8alpha)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCLAVININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CM22YRC6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)
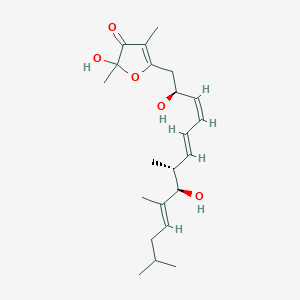
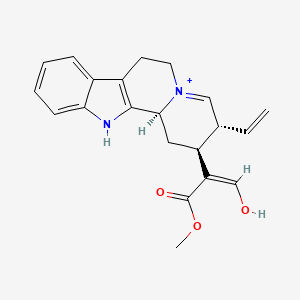
![N-[5-[2-(2,4-dichloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-4-pentenamide](/img/structure/B1247843.png)
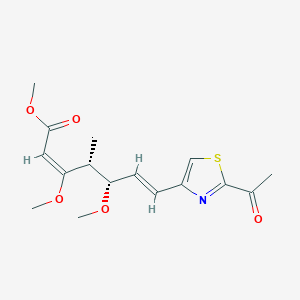
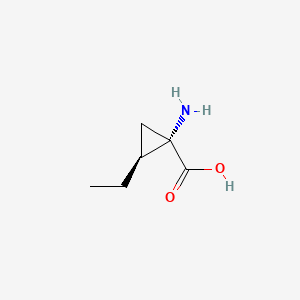
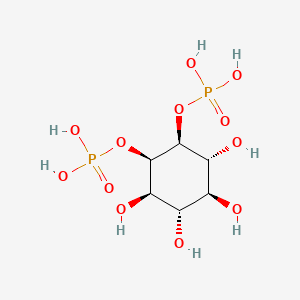
![2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1247860.png)
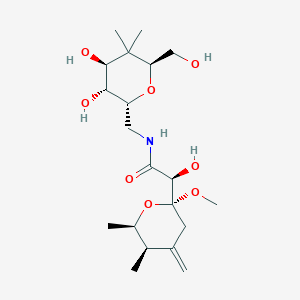
![(4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1247848.png)
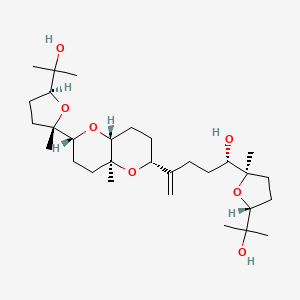
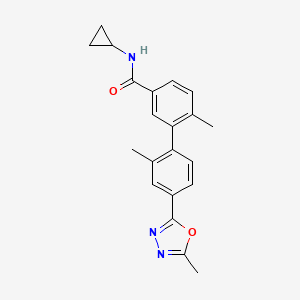
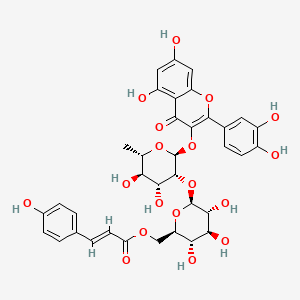
![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)
